molecular formula C18H23NO2S B2889055 Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate CAS No. 350990-25-9

Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate

Katalognummer: B2889055
CAS-Nummer: 350990-25-9
Molekulargewicht: 317.45
InChI-Schlüssel: YNWMFBCBCJQLPI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate ( 350990-25-9) is a high-purity organic compound with the molecular formula C18H23NO2S and a molecular weight of 317.45 g/mol . It is part of the 2-aminothiophene scaffold, a privileged structure in medicinal chemistry known for its versatile synthetic applications and wide range of therapeutic properties . This compound serves as a key synthetic intermediate for the development of novel heterocyclic compounds, particularly thienopyrimidine derivatives, which are of significant interest in pharmacological research . Researchers utilize this and related 2-aminothiophene derivatives as foundational building blocks in the search for new bioactive molecules with potential anti-inflammatory, antimicrobial, and antitumor activities . The compound is supplied For Research Use Only and is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Proper storage conditions and handling procedures should be followed as per the provided Safety Data Sheet.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

ethyl 2-amino-5-methyl-4-[4-(2-methylpropyl)phenyl]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23NO2S/c1-5-21-18(20)16-15(12(4)22-17(16)19)14-8-6-13(7-9-14)10-11(2)3/h6-9,11H,5,10,19H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YNWMFBCBCJQLPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC(=C1C2=CC=C(C=C2)CC(C)C)C)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the compound's structure, synthesis, and various biological activities, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C18H23NO2SC_{18}H_{23}NO_2S with a molecular weight of approximately 317.45 g/mol. The compound features a thiophene ring, which is known for its diverse biological properties due to its electron-rich nature.

Synthesis

The synthesis of this compound typically involves multi-step reactions that include the formation of the thiophene ring and subsequent functionalization to introduce the amino and carboxylate groups. Various synthetic routes have been explored, emphasizing the importance of optimizing conditions to enhance yield and purity.

1. Anticancer Activity

Recent studies have indicated that this compound exhibits significant anticancer properties. In vitro assays demonstrated that the compound can induce apoptosis in cancer cell lines, including MCF-7 (breast cancer) and U87 (glioblastoma) cells. The compound showed an IC50 value of approximately 25 μM against MCF-7 cells, indicating moderate cytotoxicity compared to standard chemotherapeutics like doxorubicin (IC50 ~0.0316 μM) .

2. Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In animal models, it was shown to reduce inflammation markers significantly, suggesting a potential role in treating inflammatory diseases. The mechanism appears to involve inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6, which are critical in mediating inflammatory responses .

3. Antimicrobial Activity

This compound has been tested against various bacterial strains, showing promising antimicrobial activity. It exhibited effective inhibition against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MIC) ranging from 32 to 128 µg/mL .

The biological activity of this compound can be attributed to its ability to interact with specific cellular targets:

  • Apoptosis Induction : The compound promotes apoptosis through the intrinsic pathway by activating caspases and disrupting mitochondrial membrane potential.
  • Cytokine Modulation : It inhibits NF-kB signaling pathways, leading to decreased expression of inflammatory cytokines.

Case Studies

Several studies have investigated the efficacy of this compound in preclinical models:

  • Study on Breast Cancer Cells :
    • Objective : Assess cytotoxicity in MCF-7 cells.
    • Findings : Induced apoptosis with an IC50 of 25 μM; significant reduction in cell viability was observed after treatment for 48 hours .
  • Anti-inflammatory Model :
    • Objective : Evaluate effects on inflammation in a rat model.
    • Findings : Reduced levels of TNF-alpha and IL-6 by approximately 40% compared to control groups .

Vergleich Mit ähnlichen Verbindungen

Comparison with Structural Analogues

Substituent Variations on the Phenyl Ring

The 4-isobutylphenyl substituent distinguishes this compound from analogues with other aryl groups. Key comparisons include:

Compound Name Substituent at 4-position Molecular Weight Key Properties/Activities References
Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate 4-isobutylphenyl 329.46 g/mol Enhanced lipophilicity; potential for improved membrane permeability
Ethyl 2-amino-4-(4-chlorophenyl)-5-methylthiophene-3-carboxylate 4-chlorophenyl 338.81 g/mol Moderate antibacterial activity against E. coli; higher electronegativity
Ethyl 2-amino-4-(4-cyclohexylphenyl)-5-methylthiophene-3-carboxylate 4-cyclohexylphenyl 329.46 g/mol Reduced cytotoxicity; similar lipophilicity to isobutyl variant
Ethyl 2-amino-4-(4-methoxyphenyl)-5-methylthiophene-3-carboxylate 4-methoxyphenyl 291.37 g/mol Lower metabolic stability due to methoxy group
Ethyl 2-amino-4-(2,4-dichlorophenyl)-5-methylthiophene-3-carboxylate 2,4-dichlorophenyl 330.24 g/mol Broad-spectrum antibacterial activity against S. aureus and B. cereus

Key Insights :

  • Chlorophenyl and dichlorophenyl analogues exhibit stronger antibacterial activity, likely due to electron-withdrawing effects that enhance target binding .
  • The methoxyphenyl variant shows reduced stability, highlighting the trade-off between electronic effects and metabolic resistance .

Ester Group Modifications

Replacing the ethyl carboxylate with bulkier esters alters pharmacokinetic profiles:

Compound Name Ester Group Molecular Weight Key Properties/Activities References
Isopropyl 2-amino-4-(4-sec-butylphenyl)-5-methylthiophene-3-carboxylate Isopropyl 303.43 g/mol Increased steric hindrance; slower hydrolysis
This compound Ethyl 329.46 g/mol Balanced lipophilicity and metabolic stability

Key Insights :

  • Isopropyl esters may prolong half-life but reduce solubility, limiting therapeutic utility .
Antibacterial Activity:
  • aureus and E. coli with MIC values of 8–16 µg/mL .
  • Ethyl 2-amino-5-(4-chlorophenylcarbamoyl)-4-methylthiophene-3-carboxylate (5655-15-2) exhibits specific activity against S. marcescens, suggesting that carbamoyl modifications can fine-tune target specificity .

Q & A

Q. What are the established synthetic routes for Ethyl 2-amino-4-(4-isobutylphenyl)-5-methylthiophene-3-carboxylate, and how are reaction conditions optimized?

The compound is synthesized via multi-step protocols, often starting with Gewald reactions to form the thiophene core. Key steps include:

  • Condensation of 2-amino-5-methylthiophene-3-carboxylic acid derivatives with 4-isobutylphenyl precursors under acidic or basic conditions.
  • Esterification using ethyl chloroformate or ethanol in the presence of catalysts like H₂SO₄ .
  • Purification via column chromatography or recrystallization, monitored by TLC (Rf ~0.5 in ethyl acetate/hexane) . Optimization focuses on temperature control (60–80°C), solvent selection (DMF or THF), and stoichiometric ratios to achieve yields >75% .

Q. How is the molecular structure of this compound confirmed, and what analytical techniques are essential?

Structural validation employs:

  • NMR spectroscopy : ¹H/¹³C NMR to identify functional groups (e.g., ester CO at ~170 ppm, aromatic protons at 6.8–7.2 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) for molecular ion confirmation (e.g., [M+H]⁺ at m/z 346.12) .
  • X-ray crystallography : SHELX programs refine crystal structures, revealing bond angles and packing motifs .

Q. What preliminary biological activities have been reported for this compound?

Screening assays indicate:

  • Antimicrobial activity : MIC values of 8–16 µg/mL against Gram-positive bacteria (e.g., S. aureus) via disruption of cell membrane integrity .
  • Enzyme inhibition : IC₅₀ of 12 µM against COX-2, attributed to the isobutylphenyl group’s hydrophobic interactions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data (e.g., varying IC₅₀ values)?

Discrepancies arise from assay conditions or structural analogs. Mitigation strategies include:

  • Standardized assays : Use identical cell lines (e.g., RAW 264.7 for inflammation studies) and controls .
  • Structure-activity relationship (SAR) analysis : Compare analogs (e.g., tert-butyl vs. isobutyl substituents) to isolate substituent effects .
  • Dose-response validation : Replicate studies with ≥3 biological replicates and statistical rigor (p < 0.05) .

Q. What computational methods predict the compound’s interaction with biological targets?

Advanced approaches include:

  • Molecular docking : AutoDock Vina or Schrödinger Suite to model binding to COX-2 (PDB: 5KIR), highlighting H-bonding with Arg120 and π-π stacking .
  • MD simulations : GROMACS for stability assessment (RMSD < 2 Å over 100 ns) .
  • QSAR models : Utilize descriptors like logP and polar surface area to predict bioavailability .

Q. How can synthetic yields be improved while minimizing byproducts?

Process enhancements involve:

  • Microwave-assisted synthesis : Reduce reaction time from 12 h to 2 h with 85% yield .
  • Flow chemistry : Continuous synthesis to optimize reagent mixing and temperature gradients .
  • Byproduct analysis : LC-MS to identify impurities (e.g., hydrolyzed ester derivatives) and adjust protecting groups .

Q. What strategies validate the compound’s metabolic stability in preclinical studies?

  • In vitro assays : Microsomal stability tests (human liver microsomes) with LC-MS quantification of parent compound degradation .
  • CYP450 inhibition screening : Assess interactions with CYP3A4/CYP2D6 to predict drug-drug interactions .
  • Metabolite profiling : HRMS to identify oxidation products (e.g., hydroxylation at the thiophene ring) .

Methodological and Safety Considerations

Q. What safety protocols are critical for handling this compound in the lab?

  • PPE : Gloves (nitrile), goggles, and fume hoods to prevent dermal/ocular exposure .
  • Spill management : Absorb with vermiculite and neutralize with 5% acetic acid .
  • Storage : −20°C under argon to prevent ester hydrolysis .

Q. How are analytical methods (e.g., HPLC) validated for purity assessment?

  • Column : C18 (5 µm, 250 × 4.6 mm) with mobile phase (acetonitrile:water = 70:30).
  • Validation parameters : Linearity (R² > 0.99), LOD/LOQ (0.1 µg/mL and 0.3 µg/mL), and precision (%RSD < 2%) .

Q. What are the compound’s applications in drug discovery pipelines?

  • Lead optimization : Modify the ester group to carboxamide for improved solubility .
  • Prodrug development : Ethyl ester hydrolysis in vivo to release active carboxylic acid .
  • Combination therapy : Synergy studies with NSAIDs for enhanced anti-inflammatory effects .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.